[2-(PYRIDIN-2-YL)ETHYL]AMINE](/img/structure/B5632073.png)
[(4-CHLOROPHENYL)METHYL](METHYL)[2-(PYRIDIN-2-YL)ETHYL]AMINE
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Overview
Description
(4-CHLOROPHENYL)METHYL[2-(PYRIDIN-2-YL)ETHYL]AMINE is an organic compound that features a combination of a chlorophenyl group, a methyl group, and a pyridinyl ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROPHENYL)METHYL[2-(PYRIDIN-2-YL)ETHYL]AMINE typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride, methylamine, and 2-pyridineethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane.
Procedure: The 4-chlorobenzyl chloride is reacted with methylamine to form the intermediate (4-CHLOROPHENYL)METHYLAMINE. This intermediate is then reacted with 2-pyridineethylamine to form the final product.
Industrial Production Methods
In industrial settings, the production of (4-CHLOROPHENYL)METHYL[2-(PYRIDIN-2-YL)ETHYL]AMINE may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-CHLOROPHENYL)METHYL[2-(PYRIDIN-2-YL)ETHYL]AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major product is the substituted phenyl derivative.
Scientific Research Applications
(4-CHLOROPHENYL)METHYL[2-(PYRIDIN-2-YL)ETHYL]AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)METHYL[2-(PYRIDIN-2-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chlorpheniramine: A compound with a similar structure but different pharmacological properties.
Diphenhydramine: Another compound with structural similarities but distinct biological activities.
Uniqueness
(4-CHLOROPHENYL)METHYL[2-(PYRIDIN-2-YL)ETHYL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
(4-Chlorophenyl)Methyl[2-(Pyridin-2-Yl)Ethyl]Amine, also known as 4-chlorobenzyl methyl (2-pyridin-2-ylethyl)amine, is an organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H17ClN2
- Molecular Weight : 256.76 g/mol
- Structure : The compound features a chlorophenyl group, a methyl group, and a pyridinyl ethylamine moiety.
Synthesis
The synthesis of (4-Chlorophenyl)Methyl[2-(Pyridin-2-Yl)Ethyl]Amine typically involves:
- Reaction of 4-chlorobenzyl chloride with methylamine to form an intermediate.
- Subsequent reaction with 2-pyridineethylamine to yield the final product.
- Common solvents include dichloromethane under anhydrous conditions to prevent hydrolysis.
Antimicrobial Properties
Research indicates that (4-Chlorophenyl)Methyl[2-(Pyridin-2-Yl)Ethyl]Amine exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has been studied for its anticancer properties, particularly against breast cancer cell lines. In vitro assays have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Study : A study conducted on MCF-7 breast cancer cells reported a dose-dependent reduction in cell viability, with IC50 values around 50 µM after 24 hours of treatment. The compound was found to enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.
The biological activity of (4-Chlorophenyl)Methyl[2-(Pyridin-2-Yl)Ethyl]Amine is believed to involve:
- Binding to specific receptors or enzymes, altering their activity.
- Induction of oxidative stress leading to cell death in microbial and cancer cells.
- Modulation of signaling pathways associated with cell proliferation and apoptosis.
Research Findings and Applications
- Chemical Genomics : Recent studies utilizing chemical genomics have identified (4-Chlorophenyl)Methyl[2-(Pyridin-2-Yl)Ethyl]Amine as a potential lead compound for further development in drug discovery. Its interactions with various protein targets suggest it could be a polypharmacological agent.
- Therapeutic Potential : The compound's unique structure allows it to serve as a scaffold for designing new therapeutic agents targeting multiple diseases, including infections and cancer.
- Comparative Studies : Compared to similar compounds like chlorpheniramine and diphenhydramine, (4-Chlorophenyl)Methyl[2-(Pyridin-2-Yl)Ethyl]Amine displays distinct biological activities due to its unique functional groups.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2/c1-18(11-9-15-4-2-3-10-17-15)12-13-5-7-14(16)8-6-13/h2-8,10H,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHWKRORNZPNBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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